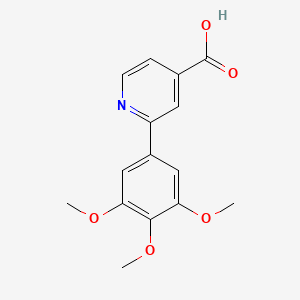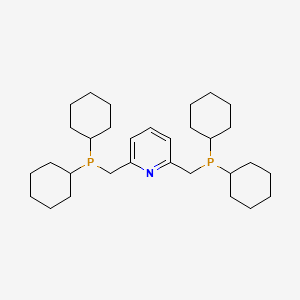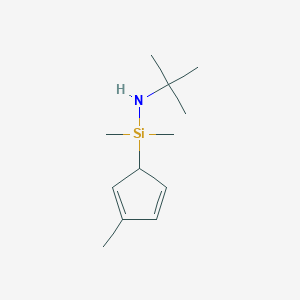
2-(3,4,5-Trimethoxyphenyl)pyridine-4-carboxylic acid
Descripción general
Descripción
“2-(3,4,5-Trimethoxyphenyl)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 427886-03-1 . It has a molecular weight of 289.29 and its IUPAC name is 2-(3,4,5-trimethoxyphenyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO5/c1-19-12-7-10 (8-13 (20-2)14 (12)21-3)11-6-9 (15 (17)18)4-5-16-11/h4-8H,1-3H3, (H,17,18) . This indicates that the compound has a pyridine ring attached to a phenyl ring with three methoxy groups and a carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
2-(3,4,5-Trimethoxyphenyl)pyridine-4-carboxylic acid and its derivatives have been studied for their antibacterial and antifungal properties. Research shows that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as against yeast strains. The effectiveness of these compounds in inhibiting bacterial and fungal growth highlights their potential in developing new antimicrobial agents (Ö. Tamer et al., 2018).
Coordination Chemistry and Structural Analysis
This compound has been involved in studies related to coordination chemistry, specifically in reactions with dirhenium(II) complexes. Research in this area focuses on understanding the coordination behavior of pyridinecarboxylic acids, including their ability to form bidentate and tridentate coordination complexes. These studies contribute to the field of inorganic chemistry, particularly in understanding the structural and bonding characteristics of these compounds (Swarup Chattopadhyay et al., 2003).
Extraction and Separation Techniques
The compound's derivatives are used in research focused on developing efficient extraction and separation techniques for carboxylic acids. Studies in this area explore the use of various extractant-diluent systems to recover carboxylic acids from dilute aqueous solutions, like fermentation broth. Such research is crucial for applications in pharmaceuticals, herbicides, and metal salts production (D. Datta & Sushil Kumar, 2014).
Synthesis and Functionalization
Research on this compound also encompasses its use in synthesizing and functionalizing various organic compounds. This includes studies on reaction mechanisms, yields, and the spectroscopic characterization of the synthesized products. Such research contributes to the field of organic chemistry, enhancing our understanding of chemical synthesis and the functionalization of complex molecules (İ. Yıldırım et al., 2005).
Photocatalytic Activities
Compounds containing this compound derivatives have been studied for their photocatalytic activities. These studies focus on understanding the efficiency of these compounds in catalyzing reactions under light irradiation, which is significant for applications in environmental remediation and sustainable energy solutions (Zhi-min Li et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-12-7-10(8-13(20-2)14(12)21-3)11-6-9(15(17)18)4-5-16-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOPNYLSAXNARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476399 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
427886-03-1 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)










